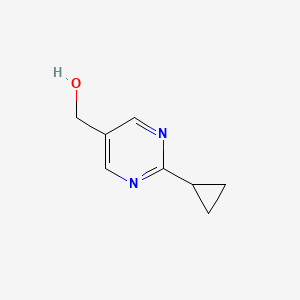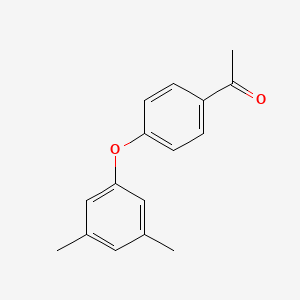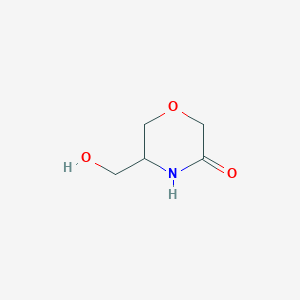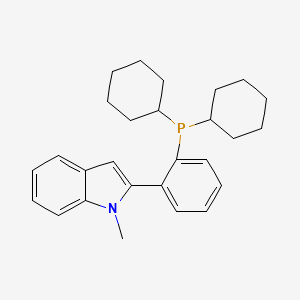![molecular formula C18H25N3O6 B1361008 [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-34-2](/img/structure/B1361008.png)
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Overview
Description
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Mannich Reaction and Antimicrobial Activity : A study explored the synthesis of 1,2,4-triazol-3-one derivatives, involving compounds with structures similar to the requested chemical. These compounds demonstrated significant antimicrobial activity, indicating potential applications in this area (Fandaklı et al., 2012).
Synthesis of Pyridine Derivatives : Another study focused on synthesizing new pyridine derivatives, including compounds with piperazine and 4-methoxyphenylpiperazine, similar to the requested compound. These showed considerable antibacterial activity, suggesting a potential for use in antimicrobial applications (Patel & Agravat, 2009).
Synthesis and Characterization
Synthesis of Triazole Derivatives : Research on the synthesis of new 1,2,4-Triazole derivatives includes the synthesis of compounds with structures related to the requested chemical. These studies provide insights into the synthetic pathways and potential applications of such compounds (Bektaş et al., 2007).
Crystal Structure Analysis : A study on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, which shares structural similarities with the requested compound, provides detailed insights into the molecular conformation and crystallographic characteristics of such compounds (Faizi et al., 2016).
Biological Activities
Antihelminthic Activity : Piperazine derivatives, including compounds structurally related to the requested chemical, have been studied for their antihelminthic activity. Some derivatives demonstrated high efficacy against parasites like Trichinella spiralis (Mavrova et al., 2006).
Tocolytic Activity : A compound with a structure similar to the requested chemical, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, showed significant inhibition of contractions in uterine smooth muscle, indicating potential tocolytic activity (Lucky & Omonkhelin, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Biochemical Analysis
Cellular Effects
The effects of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cell lines, thereby affecting cell viability . Additionally, it has been found to modulate the activity of efflux pumps in cells, which can impact drug resistance mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA-topoisomerase complexes, altering their binding mode and potentially gaining anti-biofilm activity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time The compound’s stability and degradation are important factors to consider. Observations in in vitro and in vivo studies have shown that the compound can induce oxidative stress and mitochondrial disruption over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar piperazine derivatives can cause significant changes in cellular metabolism and induce apoptosis . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are critical for its activity . Studies have shown that it can be transported across cell membranes and distributed to various tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization within cells can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-27-18(25)20-10-8-19(9-11-20)16(22)12-21(13-17(23)24)14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNLZZJTNOWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116914 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142205-34-2 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)





![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)






